1,2,3,4-Tetrachloro-1H-indole
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Overview
Description
1,2,3,4-Tetrachloro-1H-indole is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . Another method involves the chlorination of indole using reagents such as sulfuryl chloride or N-chlorosuccinimide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where indole is treated with chlorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield partially dechlorinated indole derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinones, and partially dechlorinated derivatives .
Scientific Research Applications
1,2,3,4-Tetrachloro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Another halogenated indole derivative with similar biological activities.
1,2,3-Trisubstituted indoles: These compounds share structural similarities and exhibit comparable chemical reactivity
Uniqueness
1,2,3,4-Tetrachloro-1H-indole is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive in substitution reactions and enhances its potential as a therapeutic agent .
Properties
CAS No. |
109993-48-8 |
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Molecular Formula |
C8H3Cl4N |
Molecular Weight |
254.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloroindole |
InChI |
InChI=1S/C8H3Cl4N/c9-4-2-1-3-5-6(4)7(10)8(11)13(5)12/h1-3H |
InChI Key |
URVHENBFMNKLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C(N2Cl)Cl)Cl |
Origin of Product |
United States |
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